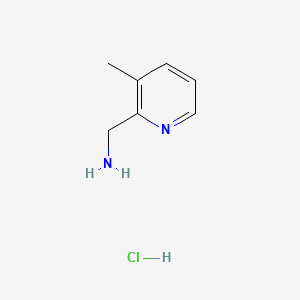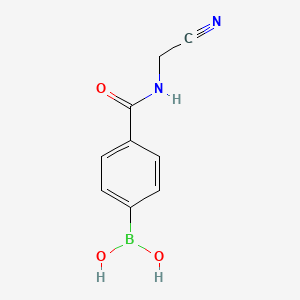
(5-フルオロ-2-メトキシピリジン-3-イル)メタノール
概要
説明
(5-Fluoro-2-methoxypyridin-3-yl)methanol: is an organic compound with the molecular formula C7H8FNO2 It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position
科学的研究の応用
Chemistry: (5-Fluoro-2-methoxypyridin-3-yl)methanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, (5-Fluoro-2-methoxypyridin-3-yl)methanol is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of N-fluoropyridinium salts as precursors, which react with fluorine gas in the presence of a strong acid to yield the fluorinated pyridine derivative . The methoxy group can be introduced via nucleophilic substitution reactions, and the hydroxymethyl group is typically added through a reduction process using reagents such as sodium borohydride .
Industrial Production Methods: Industrial production of (5-Fluoro-2-methoxypyridin-3-yl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (5-Fluoro-2-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as .
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like .
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products:
Oxidation: (5-Fluoro-2-methoxypyridin-3-yl)carboxylic acid.
Reduction: (5-Fluoro-2-methoxypyridin-3-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (5-Fluoro-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The methoxy group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
- (5-Fluoro-3-methoxypyridin-2-yl)methanol
- (5-Fluoro-2-methoxypyridin-3-yl)boronic acid
- (5-Fluoro-2-methoxypyridin-3-yl)carboxylic acid
Uniqueness: (5-Fluoro-2-methoxypyridin-3-yl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and hydroxymethyl groups provide sites for further chemical modifications. This combination of features makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
(5-fluoro-2-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQOYKNNKFBSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660523 | |
| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874822-98-7 | |
| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B591677.png)
![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)





![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)

